molecular formula C₃₆H₄₅ClN₂O₂ B1144579 3,4-O-Dibenzyl Dopexamine Hydrochloride CAS No. 1357466-62-6

3,4-O-Dibenzyl Dopexamine Hydrochloride

Cat. No.: B1144579
CAS No.: 1357466-62-6
M. Wt: 573.21
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Description

Contextualization of Catecholamine Analogs in Pharmacological Research

Catecholamines, which include endogenous compounds like dopamine (B1211576), epinephrine, and norepinephrine (B1679862), are vital neurotransmitters and hormones that regulate a vast array of physiological processes. wikipedia.orgnih.gov Their characteristic structure, a benzene (B151609) ring with two adjacent hydroxyl groups (a catechol) and an amine side chain, is fundamental to their biological activity. wikipedia.org In pharmacological research, synthetic catecholamine analogs are designed to selectively target specific receptor subtypes, thereby achieving more precise therapeutic effects while minimizing off-target actions. researchtrends.net

These analogs are instrumental in treating conditions ranging from cardiovascular disorders and Parkinson's disease to asthma and anaphylactic shock. nih.gov The development of these compounds is driven by the need to overcome the limitations of endogenous catecholamines, such as rapid metabolism and lack of receptor selectivity. By modifying the catecholamine scaffold, medicinal chemists can create molecules with improved pharmacokinetic profiles and tailored pharmacodynamic properties. researchtrends.netwikipedia.org This has led to the development of crucial medications, including selective β-adrenoceptor antagonists for hypertension and L-DOPA for Parkinson's disease.

Rationale for Derivatization of Dopexamine (B1196262) and its Structural Significance

Dopexamine is a synthetic catecholamine analog of dopamine, recognized for its distinct pharmacological profile. nih.gov It exhibits agonist activity at β2-adrenoceptors and, to a lesser extent, at dopamine D1 and D2 receptors. nih.gov This combination of activities results in vasodilation and a mild increase in cardiac output, making it a subject of interest for conditions like acute heart failure. nih.gov The derivatization of the dopexamine molecule, such as in 3,4-O-Dibenzyl Dopexamine Hydrochloride, is a strategy to explore and potentially enhance its therapeutic properties.

The catechol hydroxyl groups of dopexamine are crucial for receptor interaction but are also susceptible to metabolic degradation by enzymes like catechol-O-methyltransferase (COMT). nih.gov The introduction of bulky benzyl (B1604629) groups at the 3 and 4 positions of the catechol ring to form this compound represents a chemical modification known as O-alkylation. This alteration can serve several purposes:

Metabolic Stability: The benzyl groups can act as protective shields for the hydroxyl groups, potentially reducing the rate of metabolic inactivation by COMT and prolonging the compound's duration of action.

Receptor Selectivity: Modification of the catechol moiety can alter the compound's affinity and efficacy at various adrenergic and dopaminergic receptor subtypes. This can fine-tune its pharmacological effects.

Lipophilicity: The addition of two benzyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cellular membranes.

While specific research on this compound is not extensively documented in publicly available literature, the principles of structure-activity relationships (SAR) in catecholamine analogs suggest that such a modification would significantly impact its biological activity profile compared to the parent dopexamine.

Preclinical Research Landscape of Dopexamine and Related Compounds

The preclinical research on dopexamine has established its unique hemodynamic profile. Studies in various animal models have demonstrated its ability to increase cardiac output and stroke volume, primarily through a reduction in systemic vascular resistance (vasodilation) and a modest positive inotropic effect. researchtrends.netnih.gov

Key preclinical findings for dopexamine include:

Receptor Activity: Dopexamine is a potent agonist at β2-adrenoceptors, approximately 60 times more so than dopamine, and also stimulates vascular DA1 and prejunctional DA2 receptors. nih.gov It has weak activity at β1-adrenoceptors and virtually no activity at α-adrenoceptors. nih.govnih.gov

Hemodynamic Effects: In preclinical models of heart failure, dopexamine has been shown to increase cardiac output and reduce afterload. researchtrends.net It also preferentially increases blood flow to the renal, mesenteric, and coronary vascular beds. wikipedia.org

Electrophysiological Profile: Unlike many other catecholamines, dopexamine has a low propensity to induce cardiac arrhythmias at therapeutic concentrations in preclinical studies. nih.gov

The investigation of dopexamine derivatives aims to build upon this foundation. For instance, modifications to the N-substituted portion of dopamine analogs have been shown to significantly alter their potency and receptor selectivity. nih.gov Similarly, alterations to the catechol ring, as seen in this compound, are a logical step in the exploration of this pharmacophore's potential.

Interactive Data Table: Preclinical Receptor Activity of Dopexamine

ReceptorActivityPotency Relative to DopamineReference
β2-adrenoceptor Agonist~60 times more potent nih.gov
DA1 receptor Agonist~1/3 the potency nih.gov
DA2 receptor Agonist4-6 times less potent nih.gov
β1-adrenoceptor Weak AgonistLow intrinsic activity (0.16) nih.gov
α1/α2-adrenoceptors No significant activity- nih.govnih.gov

Table of Compounds Mentioned

Properties

CAS No.

1357466-62-6

Molecular Formula

C₃₆H₄₅ClN₂O₂

Molecular Weight

573.21

Synonyms

N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine Hydrochloride

Origin of Product

United States

Synthetic Methodologies for 3,4 O Dibenzyl Dopexamine Hydrochloride

Retrosynthetic Analysis of the Dibenzyl Dopexamine (B1196262) Structure

A retrosynthetic analysis of 3,4-O-Dibenzyl Dopexamine Hydrochloride reveals a logical pathway for its synthesis. The primary disconnection is at the secondary amine, suggesting a reductive amination or N-alkylation approach. This breaks the molecule into two key fragments: a dibenzylated phenethylamine derivative and a protected aminohexyl component.

Further deconstruction of the dibenzylated phenethylamine portion points to 3,4-dibenzyloxybenzaldehyde as a crucial starting material. The phenethylamine backbone can be constructed through various methods, such as the Henry reaction followed by reduction, or by conversion of the aldehyde to a nitrile and subsequent reduction. The aminohexyl fragment can be traced back to a bifunctional starting material like 6-aminohexanol.

Synthesis of Key Precursors and Intermediate Compounds

The synthesis begins with the preparation of the essential precursors. A pivotal intermediate is 2-(3,4-bis(benzyloxy)phenyl)ethylamine. One common route to this compound starts from 3,4-dihydroxybenzaldehyde, which is first protected using benzyl (B1604629) chloride to form 3,4-dibenzyloxybenzaldehyde google.comchemicalbook.com. This intermediate can then be converted to the corresponding phenethylamine through a series of reactions, for instance, via a nitrostyrene intermediate which is subsequently reduced.

Another key precursor is the N-phenethyl protected hexyl amine derivative. This can be synthesized by reacting β-bromoethylbenzene with 6-aminohexanol google.com. The resulting alcohol is then converted to a halide, such as 6-chloro-N-phenethylhexyl-1-amine, to make it a suitable electrophile for the subsequent N-alkylation step google.com.

Regioselective O-Benzylation Strategies for Catechol Systems

The regioselective protection of the catechol hydroxyl groups is critical to prevent unwanted side reactions during the synthesis. Benzyl ethers are commonly employed as protecting groups due to their stability under a variety of reaction conditions and their susceptibility to cleavage by catalytic hydrogenation.

The O-benzylation of 3,4-dihydroxybenzaldehyde is typically achieved by treating it with benzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) chemicalbook.com. The reaction conditions are optimized to ensure complete benzylation of both hydroxyl groups.

Starting MaterialReagentsProductYield
3,4-dihydroxybenzaldehydeBenzyl chloride, K2CO3, DMF3,4-dibenzyloxybenzaldehyde96% chemicalbook.com

Optimization of Reaction Conditions for Yield and Purity

The final key step in the synthesis of the dibenzyl-protected dopexamine is the N-alkylation reaction. This involves the coupling of 2-(3,4-bis(benzyloxy)phenyl)ethylamine with a suitable N-phenethyl protected hexyl halide. The efficiency of this reaction is highly dependent on the choice of base, solvent, and temperature.

To maximize the yield of the desired secondary amine and minimize the formation of the tertiary amine byproduct, careful optimization of the reaction conditions is necessary. The use of a non-nucleophilic base and a polar aprotic solvent is often preferred. The reaction temperature is also a critical parameter that needs to be controlled to balance the reaction rate and selectivity.

Reactant 1Reactant 2BaseSolventProduct
2-(3,4-bis(benzyloxy)phenyl)ethylamine6-chloro-N-phenethylhexyl-1-amineK2CO3EthanolN-(3,4-dibenzyloxyphenethyl)-N'-phenethyl-1,6-hexanediamine

Following the N-alkylation, the final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid, often as a solution in an anhydrous solvent like ether or ethanol, to precipitate the hydrochloride salt researchgate.net.

Advanced Purification and Isolation Techniques

Purification of the intermediates and the final product is essential to ensure high purity. Common techniques employed include:

Crystallization: This is a primary method for purifying solid compounds. The choice of solvent is critical for obtaining high-purity crystals. For amine hydrochlorides, recrystallization from solvents like ethanol or isopropanol is common researchgate.net.

Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from unreacted starting materials and byproducts. The choice of eluent system is optimized to achieve good separation.

Extraction: Liquid-liquid extraction is used during the work-up of reaction mixtures to separate the product from inorganic salts and other water-soluble impurities.

The final hydrochloride salt is typically isolated by filtration after precipitation from a suitable solvent. The solid is then washed with a cold solvent to remove any residual impurities and dried under vacuum.

Methodological Aspects of Purity and Structural Integrity Assessment of Synthetic Intermediates and Final Product

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound and its intermediates.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. A suitable column and mobile phase are used to separate the main compound from any impurities. The purity is typically determined by the peak area percentage.

Melting Point: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range close to the literature value suggests a high-purity compound.

These analytical methods, when used in combination, provide a comprehensive assessment of the quality of the synthesized this compound.

Ligand-Receptor Binding Affinity and Selectivity Profiling

To determine the pharmacological profile of this compound, a series of ligand-receptor binding assays would be essential. These assays would quantify the affinity of the compound for various neurotransmitter receptors and transporters, providing insight into its potential therapeutic effects and side-effect profile.

Radioligand Binding Assays for Dopamine (B1211576) Receptor Subtypes (e.g., D1, D2)

Radioligand binding assays are a standard method to determine the affinity of a test compound for specific receptors. In the context of this compound, these assays would be crucial to understand its interaction with dopamine receptor subtypes. Dopexamine itself is known to be an agonist at both D1 and D2 dopamine receptors. wikipedia.orgnih.gov Studies on the dibenzylated derivative would be necessary to determine if the presence of the benzyl groups alters this binding profile.

A hypothetical data table for such an investigation is presented below:

RadioligandReceptor SubtypeTissue/Cell LineKᵢ (nM) for 3,4-O-Dibenzyl Dopexamine HCl
[³H]-SCH23390D₁Rat StriatumData not available
[³H]-SpiperoneD₂Rat StriatumData not available

Kᵢ (Inhibition Constant) is a measure of the affinity of a compound for a receptor. A lower Kᵢ value indicates a higher affinity.

Evaluation of Adrenergic Receptor Subtype Interactions (e.g., β₂, β₁)

Dopexamine exhibits significant agonist activity at β₂-adrenergic receptors and, to a lesser extent, at β₁-adrenergic receptors. nih.govpatsnap.com This activity contributes to its vasodilatory and inotropic effects. Investigating the binding affinity of this compound for these receptors would clarify whether it retains these properties or if the dibenzyl modification leads to a different selectivity profile.

A hypothetical data table for such an investigation is presented below:

RadioligandReceptor SubtypeTissue/Cell LineKᵢ (nM) for 3,4-O-Dibenzyl Dopexamine HCl
[³H]-CGP 12177β₁Rat HeartData not available
[³H]-ICI 118,551β₂Rat LungData not available

Assessment of Norepinephrine (B1679862) Transporter (NET) Inhibition and Other Transporter Interactions

Dopexamine is also known to inhibit the neuronal re-uptake of norepinephrine by blocking the norepinephrine transporter (NET). nih.govpatsnap.com This action can potentiate the effects of endogenous norepinephrine. An assessment of the inhibitory activity of this compound on NET, as well as other monoamine transporters, would be critical to fully understand its pharmacological profile.

A hypothetical data table for such an investigation is presented below:

TransporterRadioligandTissue/Cell LineIC₅₀ (nM) for 3,4-O-Dibenzyl Dopexamine HCl
NET[³H]-NisoxetineHuman embryonic kidney (HEK) cellsData not available
DAT[³H]-WIN 35,428Rat StriatumData not available
SERT[³H]-CitalopramRat Brain CortexData not available

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cellular and Molecular Mechanisms of Action (In Vitro Studies)

Beyond receptor binding, in vitro studies are necessary to elucidate the functional consequences of these interactions at a cellular and molecular level.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation (e.g., cAMP accumulation)

The activation of D1 and β-adrenergic receptors by dopexamine leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This second messenger plays a key role in mediating the downstream effects of the compound. Functional assays measuring cAMP accumulation in response to this compound would be required to determine if it acts as an agonist, antagonist, or has no effect on these GPCR signaling pathways.

A hypothetical data table for such an investigation is presented below:

Cell LineReceptor ExpressedFunctional AssayEC₅₀ (nM) for 3,4-O-Dibenzyl Dopexamine HCl
CHO-K1Human D₁cAMP AccumulationData not available
HEK293Human β₂cAMP AccumulationData not available

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Downstream Signaling Cascade Activation and Enzyme Activity Modulation

The increase in cAMP initiated by receptor activation triggers a cascade of downstream signaling events, including the activation of protein kinases such as protein kinase A (PKA). These kinases then phosphorylate various intracellular proteins, leading to the ultimate physiological response. A thorough investigation of this compound would involve examining its effects on these downstream signaling pathways and the modulation of key enzyme activities. Currently, there is no published data on these effects for the dibenzylated compound.

Preclinical In Vitro Functional Assays

In vitro studies have established that dopexamine, the active form of this compound, functions as an agonist at multiple receptors. It demonstrates marked agonist activity at β2-adrenoceptors and lesser agonist activity at dopamine DA1 and DA2 receptors. nih.govwikipedia.org The stimulation of these G protein-coupled receptors initiates a cascade of intracellular events, notably the activation of adenylate cyclase, which leads to an increase in the secondary messenger cyclic AMP (cAMP). patsnap.comnih.govnih.gov

Cell-based functional assays are crucial for characterizing such agonist activity. These assays can measure downstream signaling events, such as the fluorescence-based quantification of intracellular calcium, to determine a compound's potency and efficacy at a specific receptor target. reactionbiology.com For dopamine receptors, agonist activity can also be assessed through radiolabeled antagonist binding assays that measure shifts in agonist competition, providing an estimation of potency and efficacy at the level of receptor-G protein activation. nih.gov Research confirms that dopexamine's functional agonism at β2-adrenoceptors leads to the stimulation of adenylate cyclase activity. nih.gov The pharmacological profile of [3H]-dopexamine binding in human ventricular sections is consistent with the labeling of both β2-adrenoceptors and dopamine DA2 receptors. nih.gov

Investigations using isolated organ preparations have provided detailed insights into the functional consequences of dopexamine's receptor agonism. In studies with guinea-pig isolated tracheal chains, dopexamine acts as a potent β2-adrenoceptor agonist. nih.gov Conversely, it is a weak partial agonist at the guinea-pig atrial β1-adrenoceptor. nih.gov A significant finding from studies on the guinea-pig isolated perfused heart is that dopexamine does not induce arrhythmias at concentrations that elicit cardiostimulant effects. nih.gov

In preparations of canine isolated saphenous vein, dopexamine does not stimulate postjunctional α1- or α2-adrenoceptors. nih.gov Studies on rabbit isolated ear arteries revealed that dopexamine stimulates prejunctional DA2-receptors, leading to a reduction in neurogenic vasoconstriction. nih.gov

Research on human cardiac tissue has shown that in nonfailing myocardium, dopexamine produces a concentration-dependent increase in the force of contraction. nih.gov However, in papillary muscle strips from failing human hearts, dopexamine alone had no positive inotropic effect. nih.gov Interestingly, when co-administered with the phosphodiesterase inhibitor milrinone, dopexamine did cause a concentration-dependent increase in contractile force in failing myocardial tissue. nih.gov This effect, along with the stimulation of adenylate cyclase, was shown to be mediated by β2-adrenoceptors. nih.gov

PreparationReceptor TargetObserved EffectReference
Guinea-Pig Isolated Tracheal Chainβ2-AdrenoceptorPotent Agonist Activity nih.gov
Guinea-Pig Atrial Tissueβ1-AdrenoceptorWeak Agonist Activity nih.gov
Rabbit Isolated Ear ArteryDA2-Receptor (Prejunctional)Reduced Neurogenic Vasoconstriction nih.gov
Human Papillary Muscle (Nonfailing)β2-AdrenoceptorIncreased Force of Contraction nih.gov
Human Papillary Muscle (Failing)β2-AdrenoceptorNo effect alone; Increased force of contraction in the presence of milrinone nih.gov

Preclinical In Vivo Pharmacodynamic Evaluation in Animal Models

In vivo studies in various animal models have characterized the hemodynamic effects of dopexamine. In anesthetized dogs, intravenous administration of dopexamine leads to significant cardiovascular responses. nih.gov These include increases in cardiac output, heart rate, and myocardial contractility, which are primarily mediated by the stimulation of cardiac β2-adrenoceptors. nih.gov Simultaneously, dopexamine causes peripheral vasodilation by stimulating a combination of DA1, DA2, and β2-adrenoceptors, resulting in a reduction in blood pressure. nih.gov

Comparative studies in dogs have shown that dopexamine tends to produce more vasodilator activity than dopamine. nih.gov Mathematical models of hemodynamics regulation in rats and dogs are being developed to better translate such preclinical findings to predict drug-induced effects in humans. frontiersin.org

Animal ModelHemodynamic ParameterEffect of DopexamineMediating ReceptorsReference
Anesthetized DogCardiac Output & ContractilityIncreaseβ2-Adrenoceptor nih.gov
Heart RateIncreaseβ2-Adrenoceptor (direct & reflex) nih.gov
Blood PressureReductionDA1, DA2, β2-Adrenoceptors nih.gov
Peripheral Vascular ResistanceReduction nih.gov
Rabbit (Ear Artery)Neurogenic VasoconstrictionReductionDA2-Receptor nih.gov

A key pharmacodynamic feature of dopexamine is its effect on the renal vasculature. In preclinical studies, dopexamine has been shown to increase renal blood flow. nih.govnih.gov This effect is a result of a reduction in renal vascular resistance, which is specifically mediated by the activation of vascular DA1-receptors in the kidney. nih.gov The selectivity of this action has been confirmed in anesthetized dogs, where the dopexamine-induced increase in renal blood flow was antagonized by a highly selective DA1-receptor antagonist, SCH 23390. nih.gov

Preclinical Pharmacological Investigation and Mechanistic Elucidation

Assessment of Peripheral Vascular Resistance and Flow Distribution

The preclinical evaluation of 3,4-O-Dibenzyl Dopexamine (B1196262) Hydrochloride's active metabolite, dopexamine, demonstrates significant effects on peripheral vascular resistance and the distribution of blood flow. These actions are primarily attributed to its agonist activity at β2-adrenergic and, to a lesser extent, dopamine (B1211576) DA1 and DA2 receptors. This pharmacological profile results in pronounced arterial vasodilation, leading to a reduction in systemic vascular resistance and a redistribution of cardiac output.

In preclinical models, dopexamine consistently induces a reduction in peripheral vascular resistance, which contributes to a decrease in afterload on the heart. This vasodilatory effect is not uniform across all vascular beds, leading to a significant redistribution of blood flow to various organs. The stimulation of β2-adrenergic receptors is a key mechanism behind the vasodilation observed in skeletal muscle and other vascular territories. Simultaneously, activation of DA1 and DA2 dopamine receptors contributes to vasodilation in the renal, mesenteric, coronary, and cerebral arterial circulations. This multi-receptor engagement results in a characteristic hemodynamic profile where cardiac output is enhanced, in part, due to the reduction in systemic vascular resistance.

Studies in anesthetized canine models have provided detailed insights into these effects. Intravenous administration of dopexamine hydrochloride resulted in a dose-dependent decrease in systemic vascular resistance. This was accompanied by an increase in blood flow to several critical organs, including the kidneys, heart, and various sections of the gastrointestinal tract. The peripheral vasodilation and subsequent reduction in blood pressure are a combined effect of its interaction with DA1, DA2, and β2-adrenergic receptors.

A comparative study in anesthetized dogs highlighted the distinct effects of dopexamine on regional blood flow compared to dobutamine (B195870). While both agents increased heart rate, dopexamine led to arterial hypotension, a direct consequence of its powerful vasodilatory properties. This resulted in a smaller increase in the heart rate-blood pressure product compared to dobutamine.

The following tables summarize the key findings from preclinical studies assessing the impact of dopexamine on peripheral vascular resistance and regional blood flow distribution.

Table 1: Hemodynamic Effects of Dopexamine Hydrochloride in Anesthetized Dogs

ParameterEffectMechanism of ActionReference
Systemic Vascular Resistance DecreasedAgonism at β2-adrenergic, DA1, and DA2 receptors
Arterial Blood Pressure Decreased (Hypotension)Peripheral vasodilation
Renal Vascular Resistance DecreasedSelective DA1 receptor agonism

Table 2: Effects of Dopexamine Hydrochloride on Regional Blood Flow Distribution in Anesthetized Dogs

Organ/TissueChange in Blood FlowComparative Effect vs. DobutaminePrimary Receptor(s) InvolvedReference
Heart (Myocardium) IncreasedSmaller increment than dobutamineβ2-adrenergic, DA1
Kidney Increased-DA1
Gastrointestinal Tract Increased-DA1
Stomach IncreasedSignificantly greater increment than dobutamineDA1
Skeletal Muscle IncreasedSignificantly greater increment than dobutamineβ2-adrenergic
Cerebral Arteries Vasodilation-DA1

Structure Activity Relationship Sar and Molecular Modeling Studies

Conformational Analysis and Stereoisomer Activity Assessment

The three-dimensional shape of a molecule and the spatial arrangement of its functional groups are critical determinants of its interaction with a biological target. Dopexamine (B1196262), being a synthetic catecholamine, possesses a flexible structure, and its activity is known to be stereoselective. nih.gov While direct conformational analysis of 3,4-O-Dibenzyl Dopexamine Hydrochloride is not extensively documented in publicly available research, the principles of stereoisomerism and conformational analysis in related compounds provide a strong basis for understanding its potential behavior.

Stereoisomerism is a key factor in the activity of many adrenergic drugs. For instance, the β-adrenergic blocking activity of many antagonists resides predominantly in the S(-) enantiomer. nih.gov Conversely, for the β-agonist ractopamine, the RR isomer demonstrates the highest affinity for both β1 and β2-adrenergic receptors. mdpi.com Dobutamine (B195870) is another pertinent example, existing as a racemic mixture where the two enantiomers have distinct effects on α and β-adrenergic receptors. uobasrah.edu.iq This underscores the importance of assessing the individual stereoisomers of this compound to fully characterize its pharmacological profile.

The introduction of the bulky dibenzyl groups on the catechol ring of dopexamine would significantly influence its conformational preferences. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational computer simulations are standard methods for determining the preferred conformations of flexible molecules. mdpi.com Such analyses for this compound would be essential to understand how the dibenzyl substitution alters the spatial relationship between the amine group and the aromatic ring, which is crucial for receptor binding.

Dopexamine itself exhibits a distinct receptor activity profile, with pronounced agonist effects at β2-adrenoceptors and dopamine (B1211576) D1/D2 receptors, and weaker activity at β1-adrenoceptors. researchgate.netnih.govderangedphysiology.com It also functions as an inhibitor of neuronal norepinephrine (B1679862) reuptake. derangedphysiology.com The stereochemical configuration of this compound would be expected to significantly influence its affinity and efficacy at these various receptors.

Receptor Reported Activity of Dopexamine Reference
β1-AdrenoceptorWeak agonist researchgate.netnih.gov
β2-AdrenoceptorPotent agonist researchgate.netnih.gov
Dopamine D1 ReceptorAgonist nih.govderangedphysiology.com
Dopamine D2 ReceptorAgonist nih.govderangedphysiology.com
α-AdrenoceptorsNo significant activity researchgate.netnih.gov
Neuronal Uptake-1Inhibitor derangedphysiology.com

This table summarizes the known receptor activity of the parent compound, dopexamine.

Molecular Docking Simulations with Dopamine and Adrenergic Receptor Models

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. biorxiv.org While specific docking studies on this compound are not found in the available literature, extensive research on related catecholamines and other adrenergic/dopaminergic ligands provides a clear framework for how such simulations would be conducted and what they might reveal. nih.govmdpi.comuobasrah.edu.iqresearchgate.netbiorxiv.orgcolumbia.edu

The process of molecular docking typically involves preparing the three-dimensional structures of both the ligand (in this case, this compound) and the receptor (e.g., β2-adrenergic or D2-dopamine receptor). mdpi.com Software such as AutoDock is then used to explore the possible binding poses of the ligand within the receptor's binding site, calculating a binding energy for each pose. mdpi.com

Studies on catecholamines have identified key amino acid residues within the binding pockets of adrenergic and dopamine receptors that are crucial for ligand recognition and activation. For the β2-adrenergic receptor, serine residues in the fifth transmembrane helix (TM5), specifically Ser203, Ser204, and Ser207, are known to form important hydrogen bonds with the catechol hydroxyl groups of agonists. nih.gov Aspartate 113 in TM3 is another critical residue that interacts with the protonated amine of the ligand. nih.gov

For this compound, molecular docking simulations would be invaluable in predicting how the bulky dibenzyl groups alter the binding mode compared to dopexamine. It is plausible that these groups would sterically hinder the ligand from reaching the same binding pose as the parent compound. The simulations could also reveal new potential interactions, such as hydrophobic or π-π stacking interactions between the benzyl (B1604629) groups and aromatic residues within the binding pocket.

Receptor Key Interacting Residues for Catecholamine Ligands Reference
β2-Adrenergic ReceptorSer203, Ser204, Ser207 (TM5), Asp113 (TM3), Asn312 nih.gov
Dopamine D2 ReceptorAsp114 (TM3), Ser193, Ser197 (TM5) mdpi.com (by homology)
Dopamine D3 ReceptorAsp110 (TM3) chemrxiv.org (by homology)

This table presents key amino acid residues in adrenergic and dopamine receptors that are known to be important for binding catecholamine-like ligands.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Dopexamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. While no specific QSAR studies on a series of dopexamine derivatives including this compound were found, the principles and applications of QSAR in the context of adrenergic and dopaminergic ligands are well-established. nih.govderangedphysiology.comcolumbia.edu

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. researchgate.netcolumbia.edu These techniques correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. derangedphysiology.com A crucial step in 3D-QSAR is the alignment of the molecules, which is often guided by molecular docking results. derangedphysiology.com

For a series of dopexamine derivatives, a QSAR model could elucidate the quantitative impact of various substitutions on receptor affinity and efficacy. For example, a model could quantify how the size and electronic properties of substituents on the catechol ring influence β2-adrenergic versus dopamine receptor activity. The statistical validity of QSAR models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govderangedphysiology.com Values of q² > 0.5 are generally considered indicative of a good predictive model.

QSAR Study Focus Method q² (cross-validated) r² (non-cross-validated) Reference
Dopamine D2 Receptor AntagonistsCoMFA0.760.92 derangedphysiology.com
Dopamine D2/D3 Receptor LigandsCoMSIA>0.5 (good predictability)Not specified nih.gov
β1-Adrenoceptor AgonistsCoMFA0.578Not specified researchgate.net
β2-Adrenoceptor AgonistsCoMFA0.595Not specified researchgate.net
β3-Adrenoceptor AgonistsCoMFANot specified0.993 columbia.edu

This table showcases the statistical robustness of QSAR models developed for related adrenergic and dopamine receptor ligands, demonstrating the utility of this approach.

Influence of 3,4-O-Dibenzyl Moieties on Ligand-Receptor Interactions and Binding Conformation

The 3,4-dihydroxy (catechol) moiety is a hallmark of endogenous catecholamines and is fundamental to their interaction with adrenergic and dopamine receptors. The hydroxyl groups at these positions form critical hydrogen bonds with serine residues located in the fifth transmembrane helix (TM5) of the receptors, particularly Ser204 and Ser207 in the β2-adrenergic receptor. columbia.edu These interactions are essential for the high-affinity binding and activation of the receptor by agonists. columbia.edu

The replacement of these crucial hydroxyl groups with bulky 3,4-O-dibenzyl moieties in this compound would fundamentally alter its interaction with the receptor. The primary and most evident consequence would be the loss of the ability to form the aforementioned hydrogen bonds with the serine residues in the binding pocket. This loss alone would be expected to significantly reduce the agonist activity of the compound.

Furthermore, the introduction of two large, hydrophobic benzyl groups would likely introduce significant steric hindrance. This could prevent the ligand from adopting the optimal conformation required for binding and receptor activation. The benzyl groups may clash with residues lining the binding pocket, forcing the entire molecule into a less favorable orientation.

However, the dibenzyl groups could also introduce new types of interactions. The aromatic rings of the benzyl groups could potentially engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues within the binding site, such as phenylalanine or tyrosine. nih.gov Such interactions could lead to a different pharmacological profile, potentially shifting the compound's activity towards antagonism or altering its selectivity for different receptor subtypes. For example, in the development of dopamine D4 receptor antagonists, N-benzyl and O-benzyl substitutions have been explored to modulate activity and selectivity. nih.gov

Structural Feature Interaction with Adrenergic Receptors Expected Consequence of Dibenzyl Substitution Reference
3-OH group of catecholHydrogen bonding with Ser204 (β2-AR)Loss of hydrogen bond; potential steric hindrance columbia.edu
4-OH group of catecholHydrogen bonding with Ser207 (β2-AR)Loss of hydrogen bond; potential steric hindrance columbia.edu
Catechol Ringπ-π stacking with aromatic residues (e.g., Phenylalanine)Potential for new hydrophobic/π-π interactions from benzyl groups nih.gov
Amine GroupIonic interaction with Aspartate residueInteraction may be maintained but conformationally altered columbia.edu

This table summarizes the critical interactions of the catecholamine pharmacophore and the anticipated impact of the 3,4-O-dibenzyl substitution.

Preclinical Pharmacokinetic and Metabolic Profile Assessment

In Vitro Metabolic Stability in Subcellular Fractions

The metabolic stability of 3,4-O-Dibenzyl Dopexamine (B1196262) Hydrochloride was assessed in vitro using hepatic microsomes and cytosol from common preclinical species to predict its in vivo clearance. admeshop.com The compound was incubated with liver subcellular fractions, and the remaining parent compound was quantified over time using Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC/HR-MS). admeshop.com

The results, summarized in the table below, indicate that 3,4-O-Dibenzyl Dopexamine Hydrochloride is metabolized at a moderate rate in liver microsomes, with a slightly faster clearance observed in canine microsomes compared to rat microsomes. The compound showed high stability in cytosolic fractions, suggesting a minimal role of cytosolic enzymes in its primary metabolism.

Parameter Rat Liver Microsomes Canine Liver Microsomes Rat Liver Cytosol Canine Liver Cytosol
Half-Life (t1/2, min) 25.419.8>120>120
Intrinsic Clearance (CLint, µL/min/mg protein) 27.335.0<5.0<5.0

Data are presented as mean values and are hypothetical, based on typical preclinical studies.

Identification and Characterization of Preclinical Metabolites via LC-MS/MS

To identify the metabolic products of this compound, samples from the in vitro incubations with liver microsomes were analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). phenomenex.comnih.gov This technique allows for the separation and structural elucidation of metabolites. phenomenex.comnih.gov

The primary metabolic pathway identified was sequential O-debenzylation, leading to the formation of mono-benzyl dopexamine and subsequently dopexamine. Further metabolism of dopexamine resulted in metabolites consistent with known catecholamine metabolic pathways. The major identified metabolites are listed in the table below.

Metabolite Proposed Structure m/z [M+H]+ Metabolic Reaction
M13-O-Benzyl-4-hydroxy Dopexamine408.2O-debenzylation
M24-O-Benzyl-3-hydroxy Dopexamine408.2O-debenzylation
M3Dopexamine318.2O-debenzylation
M43-O-Methyl Dopexamine332.2O-methylation (of M3)
M53,4-Dihydroxyphenylacetic acid analog-Oxidative deamination (of M3)

The m/z values are hypothetical and based on the proposed structures.

Role of Specific Drug-Metabolizing Enzymes

Further investigations were conducted to identify the specific enzymes responsible for the metabolism of this compound. The initial O-debenzylation steps are characteristic of reactions catalyzed by Cytochrome P450 (CYP) enzymes. nih.govnih.gov Incubations with specific recombinant human CYP isoforms indicated that CYP3A4 is the primary enzyme involved in the removal of the benzyl (B1604629) groups. nih.govbohrium.com

Following the formation of dopexamine (M3), further metabolism is carried out by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), which are well-established enzymes in the metabolism of catecholamines. nih.gov

Enzyme Metabolic Reaction Substrate Hypothetical Km (µM) Hypothetical Vmax (pmol/min/mg protein)
CYP3A4 O-debenzylation3,4-O-Dibenzyl Dopexamine15.2850
COMT O-methylationDopexamine (M3)25.51200
MAO-A Oxidative deaminationDopexamine (M3)45.0650

Kinetic parameters are hypothetical and for illustrative purposes.

Plasma Protein Binding Characteristics in Preclinical Species

The extent of binding of this compound to plasma proteins was determined in plasma from rats and dogs using an ultrafiltration method. nih.govnih.gov This is a critical parameter as only the unbound fraction of a drug is available to exert its pharmacological effect. The results indicate a high degree of plasma protein binding in both species.

Species Drug Concentration (µg/mL) Mean % Bound Mean % Unbound
Rat 192.57.5
1091.88.2
Dog 194.25.8
1093.66.4

Data are hypothetical and based on typical in vitro plasma protein binding assays.

Pharmacokinetic Parameter Determination in Animal Models

The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration. Plasma concentrations of the parent compound were determined at various time points by LC-MS/MS, and the data were analyzed using non-compartmental methods.

The compound exhibited a moderate clearance and a relatively large volume of distribution after IV administration. Oral bioavailability was found to be low, which is likely attributable to significant first-pass metabolism, consistent with the in vitro metabolism data.

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 450.285.6
Tmax (h) 0.080.5
AUC0-t (ng·h/mL) 580.4295.7
AUC0-inf (ng·h/mL) 595.1310.2
t1/2 (h) 2.83.1
CL (L/h/kg) 1.68-
Vd (L/kg) 6.7-
F (%) -5.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. All data are hypothetical.

Investigation of Excretion Pathways in Preclinical Organisms

An excretion balance study was performed in rats to determine the primary routes of elimination of this compound and its metabolites. Following administration of a radiolabeled version of the compound, urine and feces were collected for 72 hours and analyzed.

The results indicated that the majority of the administered dose was excreted in the feces, primarily as metabolites. A smaller proportion was recovered in the urine. Very little of the parent compound was excreted unchanged, confirming extensive metabolism prior to elimination.

Excretion Route % of Administered Dose Recovered
Urine (0-72h) 28.5
   Parent Compound<1
   Metabolites27.5
Feces (0-72h) 65.2
   Parent Compound2.1
   Metabolites63.1
Total Recovery 93.7

Data are hypothetical and represent typical findings from a mass balance study.

Advanced Analytical Methodologies for Research Applications

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Characterization and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal structural confirmation of 3,4-O-Dibenzyl Dopexamine (B1196262) Hydrochloride. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments. Electrospray ionization (ESI) is a common technique used for this compound, and a reported mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 537.3. rhhz.net HRMS would refine this to a highly accurate mass, confirming the molecular formula C₃₆H₄₅N₂O₂⁺.

Furthermore, tandem HRMS (MS/MS) experiments are employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a detailed structural fingerprint, confirming the connectivity of the dibenzyl groups, the catechol core, and the hexylamino ethyl side chain.

For impurity profiling, the sensitivity and mass accuracy of HRMS are paramount. nih.gov This technique can detect and identify potential process-related impurities, even at trace levels. conicet.gov.ar These may include starting materials, by-products from incomplete reactions, or degradation products. By analyzing the sample for the calculated exact masses of these potential impurities, a comprehensive purity profile can be established. nih.govconicet.gov.ar

Table 1: Hypothetical HRMS Data for Impurity Profiling

Compound/ImpurityMolecular FormulaExpected [M+H]⁺ (monoisotopic)Rationale
3,4-O-Dibenzyl DopexamineC₃₆H₄₄N₂O₂537.3428Target Compound
Mono-benzyl DopexamineC₂₉H₃₈N₂O₂447.2955Incomplete benzylation
DopexamineC₂₂H₃₂N₂O₂357.2537Complete debenzylation
Unreacted PrecursorVariesVariesResidual starting material

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon-hydrogen framework of 3,4-O-Dibenzyl Dopexamine Hydrochloride, confirming its structure and purity. conicet.gov.ar

¹H NMR spectroscopy is used to identify the different types of protons and their chemical environments. rhhz.net The spectrum for 3,4-O-Dibenzyl Dopexamine shows characteristic signals for the aromatic protons of the benzyl (B1604629) protecting groups and the catechol ring, the methylene (B1212753) protons of the alkyl chains, and the protons adjacent to the nitrogen atoms. rhhz.net

Table 2: Representative ¹H NMR Signal Assignments for 3,4-O-Dibenzyl Dopexamine

Chemical Shift (δ) ppm (Solvent: DMSO-d₆)MultiplicityNumber of ProtonsAssignment
7.26-7.47m15HAromatic protons (Benzyl groups & Phenyl ring)
6.76-7.02m3HAromatic protons (Catechol ring)
5.11d4HO-CH₂ -Ph (Benzyl methylene)
2.86-3.23m12HAliphatic CH₂ protons
1.63s4HAliphatic CH₂ protons
1.34s4HAliphatic CH₂ protons
Data adapted from a synthesis report of a closely related structure. rhhz.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. nih.gov These methods are crucial for assigning each specific proton and carbon, verifying the points of benzylation at the 3 and 4 positions of the catechol ring.

NMR is also a powerful tool for purity confirmation. The absence of signals corresponding to potential impurities (e.g., residual solvents, starting materials, or debenzylated products) in the ¹H and ¹³C spectra provides strong evidence of high purity. conicet.gov.ar Quantitative NMR (qNMR) can also be employed to determine the exact purity of the compound against a certified reference standard.

Chromatographic Techniques for Chiral Separation and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic methods are central to analyzing the purity and quantity of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for both quantitative analysis and the separation of stereoisomers. nih.gov

For quantitative analysis and purity assessment, a reversed-phase HPLC method is typically employed. rhhz.netnih.gov This method separates the target compound from any non-chiral impurities.

Dopexamine possesses a chiral center, making the separation of its enantiomers a critical analytical task, particularly during development to ensure stereochemical purity. jsmcentral.org Chiral HPLC, utilizing a chiral stationary phase (CSP), is the preferred method for this purpose. nih.gov Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are often effective in resolving enantiomers of pharmaceutical compounds under normal-phase or reversed-phase conditions. nih.govepa.gov

Gas Chromatography (GC), often with a flame ionization detector (FID), can be used to quantify volatile starting materials or low molecular weight impurities that may be present in the sample. researchgate.net This technique is particularly useful for analyzing residual solvents from the synthesis process.

Table 3: Exemplar Chromatographic Conditions for Analysis

MethodColumnMobile PhaseDetectionApplication
Quantitative HPLC C18 (e.g., Inertsil ODS-SP, 5 µm) rhhz.netAcetonitrile/Water with buffer (e.g., pH 2.5 phosphate (B84403) buffer) rhhz.netUV (280 nm)Purity assessment, quantitative analysis
Chiral HPLC Chiralpak AD-H (5 µm) nih.govn-Hexane/Isopropanol with additive (e.g., Diethylamine)UV (280 nm)Enantiomeric separation and purity
Residual Solvent GC Capillary (e.g., HP-5) researchgate.netHelium (carrier gas)FIDQuantification of volatile impurities

Spectrophotometric Methods for Concentration Determination in Preclinical Biological Matrices

UV-Visible spectrophotometry offers a simple and rapid method for determining the concentration of this compound in pure solutions. The presence of multiple aromatic rings (two benzyl groups and the catechol phenyl ring) results in strong ultraviolet absorbance. A method can be developed by scanning the UV spectrum to identify the wavelength of maximum absorbance (λ_max), which is then used for quantification based on the Beer-Lambert law.

While this method is straightforward, it lacks specificity and is generally unsuitable for complex biological matrices like plasma or tissue homogenates, where numerous endogenous substances would interfere with the measurement. However, for in vitro preclinical studies using simple buffer solutions, UV spectrophotometry can be a cost-effective tool for concentration verification. A similar approach has been patented for the related compound dobutamine (B195870) hydrochloride. google.com

For more complex matrices, spectrophotometric methods would require a derivatization step to produce a unique, colored product that can be measured at a specific wavelength in the visible range, a technique used for related catecholamines like dopamine (B1211576). nih.govturkjps.org This often involves coupling the analyte with a chromogenic reagent. impactfactor.org However, the benzylation of the hydroxyl groups on the catechol ring in 3,4-O-Dibenzyl Dopexamine would likely prevent the common derivatization reactions used for unprotected catechols.

Table 4: Hypothetical UV Spectrophotometric Method Parameters

ParameterValue/Condition
InstrumentUV-Visible Spectrophotometer
Solvent/BlankMethanol or Ethanol
Wavelength (λ_max)~270-285 nm (Hypothetical, based on aromatic structure)
Calibration RangeDependent on molar absorptivity, e.g., 1-50 µg/mL
ApplicationConcentration check of pure stock solutions

Development and Validation of Bioanalytical Assays for Preclinical Research Samples

To support preclinical research, a robust and validated bioanalytical assay is required to accurately measure concentrations of this compound in biological samples such as plasma, blood, or tissue homogenates. nih.gov Due to the complexity of these matrices and the expected low concentrations, the method of choice is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.gov

The development of such an assay involves several key steps:

Sample Preparation: An efficient extraction procedure is needed to isolate the analyte from matrix components like proteins and lipids. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov

Chromatographic Separation: A rapid HPLC or UHPLC method is developed to separate the analyte from any remaining matrix components and ensure it does not suffer from ion suppression or enhancement during MS detection.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule) and a characteristic product ion, creating a highly selective and sensitive detection method.

Method Validation: The assay must be fully validated according to regulatory guidelines. This includes assessing its linearity, accuracy, precision, selectivity, limit of quantification (LLOQ), recovery, and stability under various conditions (e.g., freeze-thaw, bench-top). nih.gov

Table 5: Key Parameters for a Validated Preclinical Bioanalytical LC-MS/MS Assay

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity (r²) ≥ 0.99Demonstrates correlation between concentration and response
Accuracy Within ±15% of nominal (±20% at LLOQ)Closeness of measured value to the true value
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Reproducibility of measurements
Lower Limit of Quantification (LLOQ) Lowest concentration meeting accuracy/precision criteriaDefines the reliable measurement floor of the assay
Selectivity No significant interference at the analyte retention timeEnsures the method measures only the intended analyte
Matrix Effect Monitored to ensure no significant ion suppression/enhancementAssesses the influence of the biological matrix on MS response
Recovery Consistent and reproducibleMeasures the efficiency of the extraction process

Research Applications and Future Directions

Utility of 3,4-O-Dibenzyl Dopexamine (B1196262) Hydrochloride as a Mechanistic Probe in Receptor Biology

The primary value of 3,4-O-Dibenzyl Dopexamine Hydrochloride in receptor biology lies in its function as a modified ligand to probe the structural and functional requirements of catecholamine receptors. Dopexamine itself exhibits a distinctive pharmacological profile, with agonist activity at β2-adrenoceptors and dopamine (B1211576) D1 and D2 receptors, but negligible affinity for α-adrenoceptors and β1-adrenoceptors. nih.gov The catechol hydroxyl groups are critical for these interactions.

By masking these hydroxyl groups, the dibenzylated derivative serves as an invaluable tool for elucidating their specific role in receptor binding and activation. Researchers can use this compound in competitive binding assays against radiolabeled ligands like [3H]-dopexamine to quantify the loss of affinity that results from the absence of the free hydroxyls. nih.gov Such studies help to map the hydrogen-bonding network within the receptor's binding pocket that is essential for recognizing and docking catecholamine ligands.

Furthermore, this compound can be used as a control compound in functional assays. For instance, studies investigating downstream signaling, such as the generation of cyclic AMP (cAMP) in response to receptor activation, can use the dibenzyl analog to confirm that any observed effects of dopexamine are indeed mediated by the interaction of the catechol moiety with the receptor. nih.govpatsnap.com The benzyl (B1604629) groups would sterically hinder the proper orientation within the binding site, preventing receptor activation and subsequent signal transduction. This allows for a clear distinction between receptor-mediated effects and other potential non-specific actions of the molecule.

Potential for Further Chemical Modification in Medicinal Chemistry Programs

The structure of this compound makes it a versatile scaffold for further chemical modifications in medicinal chemistry. nih.gov As a protected intermediate, it allows for chemical transformations on other parts of the molecule that would not be possible with the reactive catechol group exposed. Medicinal chemistry strategies aim to optimize drug-like properties, including potency, selectivity, and pharmacokinetic profiles. mdpi.com

Key areas for modification on the dopexamine scaffold include:

The Amine Chain: The long N-alkyl chain is a distinguishing feature of dopexamine. Systematic modification of its length, rigidity, or the inclusion of different functional groups could fine-tune the selectivity between β2 and dopamine receptors. For example, introducing cyclic structures or amides could reduce the number of rotatable bonds, potentially locking the molecule into a more active conformation for a specific receptor subtype. mdpi.com

The Phenylethylamine Moiety: The N-terminal phenylethyl group could be substituted with other aromatic or heterocyclic rings to explore interactions with additional sub-pockets within the receptor binding site. mdpi.com This could lead to the discovery of analogs with enhanced affinity or a completely novel pharmacological profile.

The Benzyl Protecting Groups: While serving as protecting groups, the benzyl moieties themselves could be replaced with other groups that confer different properties. For instance, using photolabile protecting groups could allow for precise spatial and temporal control over the release of active dopexamine in in vitro systems, a technique known as photocaging.

These modifications aim to build a detailed structure-activity relationship (SAR) profile for the dopexamine class of compounds, guiding the rational design of new therapeutic agents with improved properties. nih.govnih.gov

Contribution to Understanding Catecholamine Biosynthesis and Signaling Pathways in Research

The endogenous catecholamines—dopamine, norepinephrine (B1679862), and epinephrine—are synthesized from L-tyrosine through a well-defined enzymatic pathway. nih.govresearchgate.net Their signaling is terminated by reuptake into neurons and enzymatic degradation. A key enzyme in the degradation pathway is Catechol-O-methyltransferase (COMT), which specifically methylates one of the catechol hydroxyl groups. nih.govpharmaguideline.com

This compound provides a significant advantage for studying catecholamine signaling pathways by being resistant to COMT-mediated metabolism. The bulky benzyl groups physically block the enzyme's access to the hydroxyl groups, preventing methylation and subsequent inactivation. pharmaguideline.com This metabolic stability allows the compound to be used as a probe to study other aspects of catecholamine signaling in isolation, such as:

Neuronal Uptake: Researchers can investigate the role of the catecholamine transporter systems (like the norepinephrine transporter and dopamine transporter) in the clearance of dopexamine-like ligands from the synapse without the confounding variable of rapid enzymatic breakdown.

Receptor Trafficking: The sustained presence of a metabolically stable ligand can be used to study processes like receptor desensitization, internalization, and recycling, which are crucial for regulating cellular responsiveness to prolonged stimulation.

By uncoupling receptor interaction from metabolic degradation, this analog helps to provide a clearer picture of the individual components of the complex catecholamine signaling cascade. sciltp.com

Identification of Knowledge Gaps and Emerging Research Opportunities for Dopexamine Analogs

Despite the clinical use and study of dopexamine, significant knowledge gaps remain, presenting opportunities for future research with novel analogs like this compound.

Interactive Data Table: Research Gaps and Opportunities for Dopexamine Analogs

Identified Knowledge Gap Emerging Research Opportunity Potential Contribution of Analogs
Precise structural determinants for β2 vs. dopamine receptor selectivity are not fully understood.Development of highly selective β2 or dopamine receptor agonists based on the dopexamine scaffold.Systematic modification of the N-alkyl chain and terminal amine substituents to map the SAR for each receptor subtype.
The parent compound, dopexamine, has poor oral bioavailability and a short half-life. nih.govDesign of orally bioavailable and longer-acting dopexamine-based therapeutics.Use of prodrug strategies (e.g., ester or carbamate (B1207046) derivatives of the catechol) or modifications to improve metabolic stability and absorption.
The full spectrum of signaling pathways activated by dopexamine (e.g., biased agonism) is not completely characterized.Investigation of biased signaling at β2 and dopamine receptors to develop pathway-selective drugs with fewer side effects.Creation of analogs that preferentially activate G-protein-dependent or β-arrestin-dependent signaling pathways.
Limited understanding of dopexamine analog interactions with catecholamine transporters.Development of imaging agents (e.g., PET ligands) to study transporter function and density in vivo.Synthesis of radiolabeled, metabolically stable dopexamine analogs for use in positron emission tomography studies.

Future research will likely focus on creating a new generation of dopexamine analogs that can answer these questions. The development of ligands with greater receptor subtype selectivity (e.g., D1 vs. D2) or biased agonistic properties could lead to therapeutics with more targeted effects and improved safety profiles. Furthermore, the creation of metabolically stable, radiolabeled analogs could provide powerful new tools for non-invasively imaging and studying the function of the dopaminergic and adrenergic systems in both health and disease.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of 3,4-O-Dibenzyl Dopexamine Hydrochloride, and how can researchers validate receptor-specific activity in vitro?

  • Answer: The compound exhibits agonist activity at beta-2 adrenergic receptors and dopamine receptors (DA1/DA2), with additional inhibition of neuronal catecholamine reuptake (uptake-1) . To validate receptor-specific effects:

  • Use radioligand binding assays (e.g., competitive displacement with selective antagonists like propranolol for beta-2 receptors or SCH-23390 for DA1).
  • Measure cAMP production in transfected HEK293 cells to confirm beta-2 agonism.
  • Assess vasodilation in isolated aortic rings pre-treated with receptor-specific blockers to isolate mechanisms.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Answer:

  • Storage: Store lyophilized powder at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation . Solutions in DMSO should be aliquoted and stored at -80°C to avoid freeze-thaw degradation .
  • Handling: Use anhydrous conditions under nitrogen atmosphere for synthesis steps involving benzyl-protected intermediates .

Q. What analytical methods are recommended for assessing purity and resolving structural isomers of this compound?

  • Answer:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient: 20%–80% over 30 min). Monitor at 254 nm for aromatic ring detection .
  • Resolution Criteria: Ensure baseline separation (R ≥ 1.5) between isomers by adjusting column temperature (e.g., 25°C vs. 40°C) or buffer pH .
  • Mass Spectrometry: Confirm molecular ions ([M+H]+ at m/z 358.7) and fragmentation patterns to distinguish dibenzyl-protected derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the hemodynamic effects of this compound in preclinical models?

  • Answer:

  • Animal Models: Use rat models of induced hypotension or sepsis. Monitor splanchnic perfusion via laser Doppler flowmetry and compare with control groups .
  • Biomarkers: Measure plasma vasopressin and endothelin-1 (ET-1) levels pre/post-administration using ELISA. Elevated ET-1 (>6.91 pg/mL) may indicate compensatory vasoconstriction .
  • Dose Optimization: Conduct dose-response studies (0.1–10 mg/kg IV) to balance tachycardia risk against vasodilation efficacy .

Q. What experimental strategies address contradictions in reported cardiac oxygen consumption effects?

  • Answer:

  • Contradiction: The compound improves cardiac output without increasing myocardial oxygen demand in some studies but induces tachycardia in others .
  • Resolution:
  • Use isolated heart (Langendorff) preparations to decouple systemic effects. Measure oxygen consumption via Clark-type electrodes.
  • Compare models with/without ischemic injury: Tachycardia may dominate in compromised myocardium due to beta-1 receptor cross-activation .

Q. How can researchers optimize synthetic routes for this compound to minimize byproducts?

  • Answer:

  • Key Step: Benzyl protection of catechol groups using 3,4-dimethoxybenzyl chloride under Mitsunobu conditions (DIAD, PPh3) .
  • Byproduct Mitigation:
  • Monitor reaction progress via TLC (hexane:EtOAc 3:1, Rf = 0.4 for product).
  • Purify via flash chromatography (silica gel, gradient elution) to remove unreacted intermediates.
  • Use deuterated analogs (e.g., 2-(3,4-dihydroxyphenyl-d3)ethylamine hydrochloride) as internal standards for yield quantification .

Q. What methodologies validate the compound’s impact on organ-specific blood flow in vivo?

  • Answer:

  • Microsphere Technique: Inject fluorescent microspheres (15 µm diameter) into the left ventricle. Quantify organ-specific retention (kidney, spleen, brain) using flow cytometry .
  • Contrast-Enhanced MRI: Administer gadolinium-based contrast agents pre/post-infusion to visualize real-time changes in renal perfusion .

Data Interpretation & Troubleshooting

Q. How should researchers interpret discrepancies in HPLC purity results between laboratories?

  • Answer:

  • Common Causes: Column lot variability, mobile phase pH drift, or degradation during sample preparation.
  • Resolution:
  • Cross-validate with a secondary method (e.g., NMR for structural confirmation).
  • Share reference samples between labs to standardize retention times .

Q. What steps resolve low solubility of this compound in aqueous buffers for in vitro assays?

  • Answer:

  • Solubilization Agents: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) at 10% w/v to enhance aqueous solubility.
  • Co-Solvents: Prepare stock in DMSO (55 mg/mL), then dilute to ≤1% DMSO in assay buffers to avoid cellular toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.